

# The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL

Cat. No.: B1361209

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## Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents.<sup>[1]</sup> Its inherent structural features and the versatility for chemical modification have rendered it a "privileged structure" in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of these activities, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of this remarkable class of compounds.

## Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.<sup>[3][4]</sup> Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis.<sup>[3][5]</sup>

## Quantitative Data: Anticancer Activity of Quinoline Derivatives

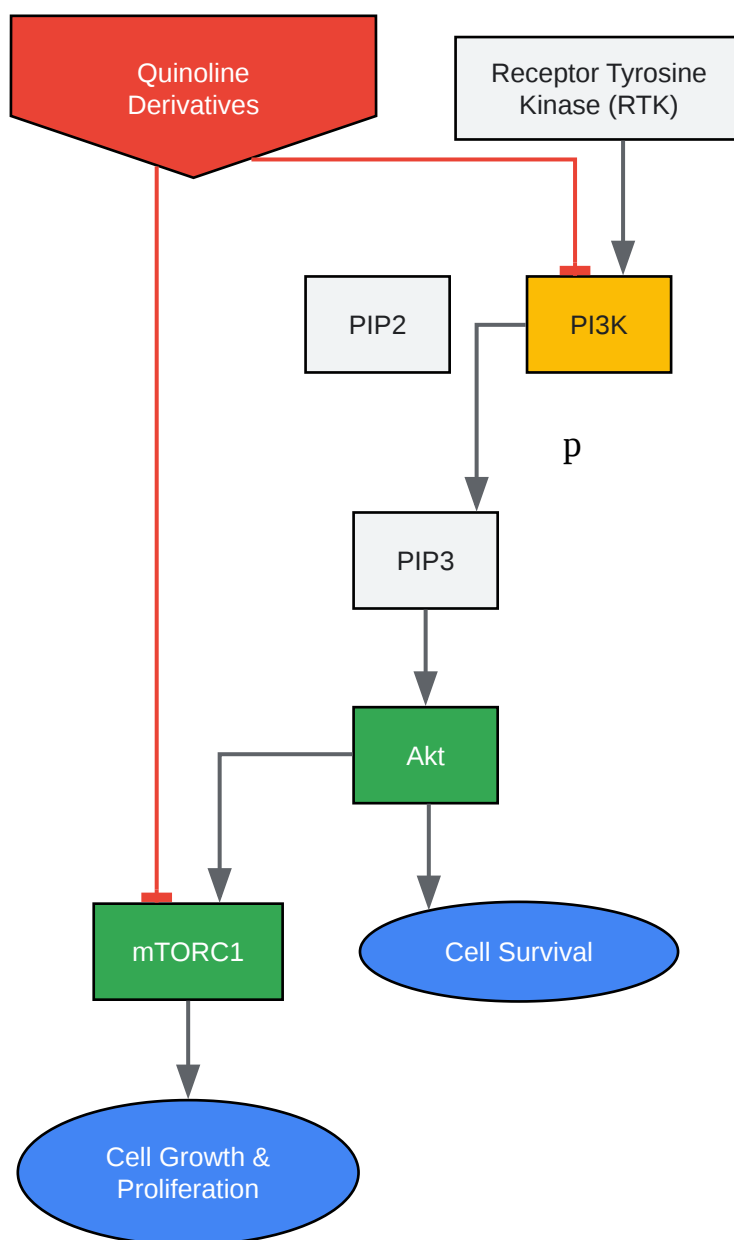
The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC<sub>50</sub>) or growth inhibitory concentration (GI<sub>50</sub>) against various cancer cell lines. A lower value indicates greater potency.

Compound Class	Derivative Example	Cancer Cell Line	IC50/GI50 (μM)	Reference
Quinoline-Chalcone Hybrids	Quinoline-Chalcone Derivative	MGC-803 (Gastric)	1.38	[6]
HCT-116 (Colon)	5.34	[6]		
MCF-7 (Breast)	5.21	[6]		
4-Anilinoquinoline Derivatives	Phenylsulfonylurea-containing 4-aniline quinoline	MCF-7 (Breast)	Comparable to positive control	[7]
Pyrazolo[4,3-f]quinoline Derivatives	Compound 1M	NUGC-3 (Gastric)	<8	[8]
Compound 2E	NUGC-3 (Gastric)	<8	[8]	
Compound 2P	NUGC-3 (Gastric)	<8	[8]	
2-Styrylquinoline Derivatives	Compound 48	EGFR	2.23	[7]
Compound 49	EGFR	1.11	[7]	
Quinoline-based mTOR Inhibitor	6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)	mTOR	0.064	[9]

## Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

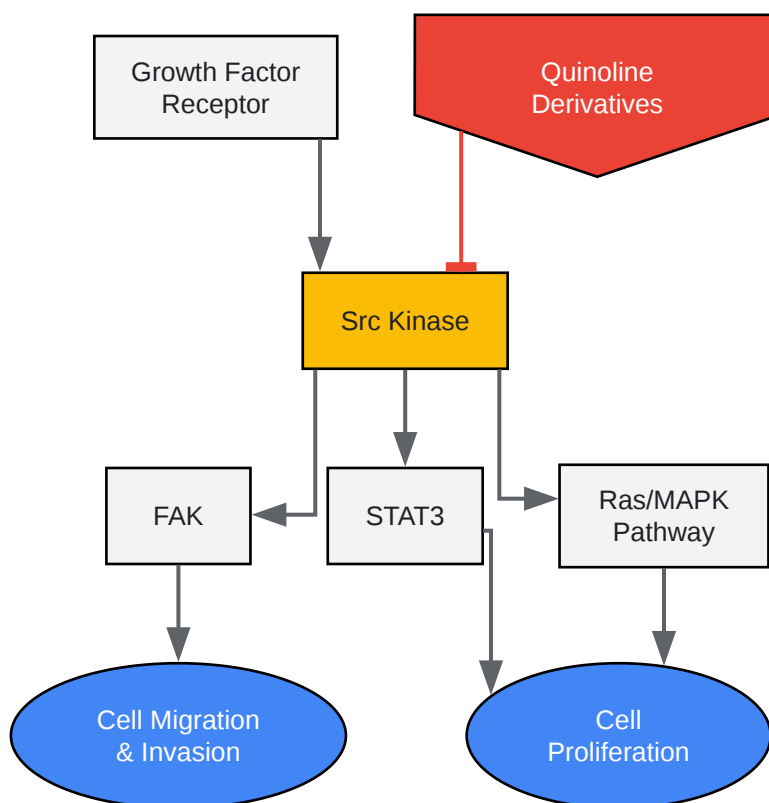
- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers.[10] Certain quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[7][9]



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#### PI3K/Akt/mTOR Signaling Pathway Inhibition

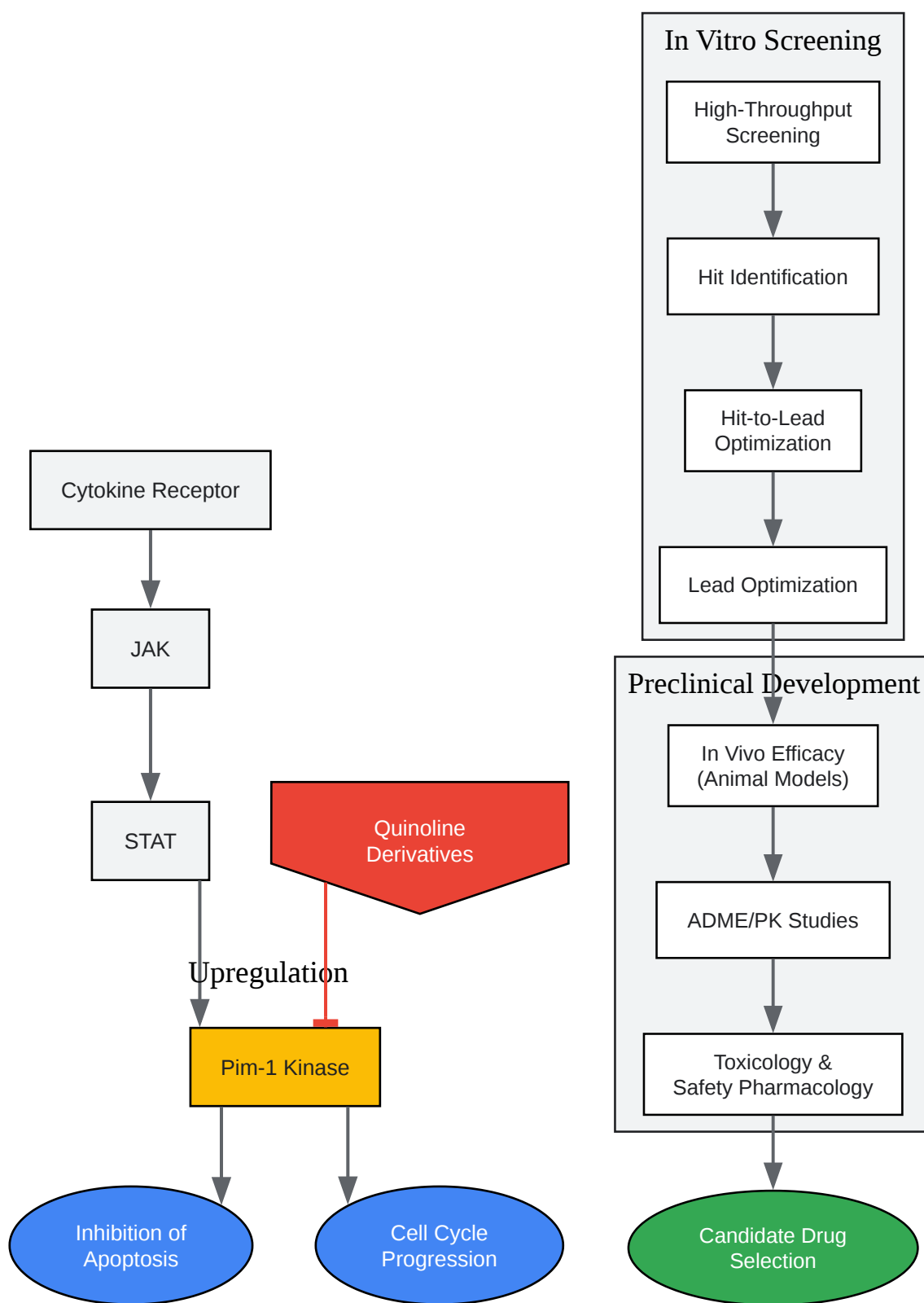
- Src Kinase Pathway: Src, a non-receptor tyrosine kinase, is a crucial regulator of cell proliferation, survival, and migration.[11] Its overactivation is implicated in the progression of many cancers.[11] Some quinoline derivatives act as potent inhibitors of Src kinase.[11]



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#### Src Kinase Signaling Pathway Inhibition

- Pim-1 Kinase Pathway: Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Upregulation of Pim-1 is observed in several human cancers. Quinoline derivatives have been reported as inhibitors of Pim-1 kinase.



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